molecular formula C31H55BrO2 B3068380 3,5-Bis(dodecyloxy)benzyl bromide CAS No. 429696-61-7

3,5-Bis(dodecyloxy)benzyl bromide

Cat. No.: B3068380
CAS No.: 429696-61-7
M. Wt: 539.7 g/mol
InChI Key: MQFOHQFZRSQRAO-UHFFFAOYSA-N
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Description

3,5-Bis(dodecyloxy)benzyl bromide is a chemical compound with the molecular formula C31H55BrO2 . It is a derivative of benzyl bromide, where the benzene ring is substituted with two dodecyloxy groups at the 3rd and 5th positions .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromomethyl group and two dodecyloxy groups . The molecular weight of this compound is 539.67 .


Physical and Chemical Properties Analysis

This compound is a solid substance . Further physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.

Scientific Research Applications

  • Synthesis of Soluble Polymers : A study by (Saito et al., 1995) describes the use of derivatives of 3,5-Bis(dodecyloxy)benzyl bromide in synthesizing soluble poly(arylenevinylene)s with different heterocycles. These polymers were characterized for their physical properties and potential applications in materials science.

  • Phase-Transfer Catalysis : In a study by (Pozzi et al., 2009), a compound similar to this compound was used as a fluorous catalyst in solid-liquid phase-transfer catalysis. The catalyst exhibited efficient performance and could be reused without significant loss of activity.

  • Corrosion Inhibition : Research by (Hegazy et al., 2010) demonstrated the use of derivatives of this compound as corrosion inhibitors for carbon steel. These inhibitors showed high efficiency in acidic solutions.

  • Artificial Lipids and Drug Delivery : A study by (Yoshitomi et al., 2006) focused on the synthesis of artificial lipids containing this compound derivatives. These compounds were investigated for their behavior in water, suggesting potential applications in drug delivery systems.

  • Electrochromic Materials : The development of electrochromic materials based on this compound derivatives is discussed in a study by (Yin et al., 2018). These materials exhibited rapid switching between colored and bleached states, indicating their potential for use in electrochromic devices.

  • Supramolecular Chemistry and Self-Assembly : Research by (Lejnieks et al., 2010) explored the self-assembly of low-symmetry monodendrons containing this compound derivatives. The study provided insights into the formation of complex molecular structures.

Safety and Hazards

While specific safety and hazard information for 3,5-Bis(dodecyloxy)benzyl bromide was not found, benzyl bromide derivatives are generally considered hazardous. They can cause skin and eye irritation, and may be harmful if inhaled .

Properties

IUPAC Name

1-(bromomethyl)-3,5-didodecoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H55BrO2/c1-3-5-7-9-11-13-15-17-19-21-23-33-30-25-29(28-32)26-31(27-30)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-27H,3-24,28H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFOHQFZRSQRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1)CBr)OCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H55BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60785442
Record name 1-(Bromomethyl)-3,5-bis(dodecyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

429696-61-7
Record name 1-(Bromomethyl)-3,5-bis(dodecyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60785442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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